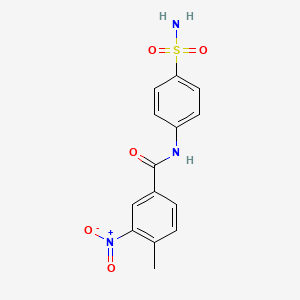
4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminosulfonyl)phenyl]-4-methyl-3-nitrobenzamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The molecular formula of N-[4-(aminosulfonyl)phenyl]-4-methyl-3-nitrobenzamide is C14H13N3O5S, and it has a molecular weight of 335.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminosulfonyl)phenyl]-4-methyl-3-nitrobenzamide typically involves the reaction of 4-methyl-3-nitrobenzoic acid with 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for N-[4-(aminosulfonyl)phenyl]-4-methyl-3-nitrobenzamide are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminosulfonyl)phenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 4-amino-3-methylbenzoic acid.
Substitution: Various substituted sulfonamides.
Oxidation: 4-carboxy-3-nitrobenzoic acid.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-4-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to inhibit specific enzymes and disrupt cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-4-methyl-3-nitrobenzamide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
N-[4-(aminosulfonyl)phenyl]-4-methyl-3-nitrobenzamide can be compared with other benzenesulfonamides, such as:
N-(4-aminosulfonylphenyl)-2-mercaptobenzamide: Similar in structure but contains a mercapto group instead of a nitro group.
N-(4-aminosulfonylphenyl)-4-methylbenzenesulfonamide: Similar but lacks the nitro group.
N-(4-aminosulfonylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Contains additional functional groups that provide different biological activities.
N-[4-(aminosulfonyl)phenyl]-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
4-Methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C14H14N4O4S
- Molecular Weight : 342.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its structural components, which allow it to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group is known for its role as an enzyme inhibitor, particularly in carbonic anhydrase and urease. This compound competes with urea for binding sites on the urease enzyme, potentially leading to reduced enzymatic activity and subsequent effects on cellular metabolism .
- Antibacterial Activity : The sulfonamide moiety also contributes to antibacterial properties by inhibiting bacterial folate synthesis. This mechanism is similar to that of traditional sulfonamides, which are widely used as antibiotics .
Biological Activity Data
Recent studies have reported the following biological activities associated with this compound:
| Activity | IC50 Value (μM) | Target | Reference |
|---|---|---|---|
| Urease Inhibition | 2.5 | Urease | |
| Antibacterial Effect | 10 | Various bacterial strains | |
| Cytotoxic Activity | 15 | Cancer cell lines (e.g., HCT116) |
Case Studies
-
Urease Inhibition Study :
A study evaluated the urease inhibitory potential of various benzamide derivatives, including this compound. The compound exhibited significant inhibition with an IC50 value of 2.5 μM, indicating its potential as a urease inhibitor in the treatment of conditions like peptic ulcers . -
Antibacterial Efficacy :
In another investigation, this compound was tested against a panel of bacterial strains, demonstrating effective antibacterial properties with an IC50 value of 10 μM. The results suggest that the compound could serve as a lead for developing new antibacterial agents . -
Cytotoxicity Against Cancer Cell Lines :
Research involving cancer cell lines revealed that this compound exhibited cytotoxic effects with an IC50 value of 15 μM against HCT116 colon cancer cells. This highlights its potential application in cancer therapy .
Properties
Molecular Formula |
C14H13N3O5S |
|---|---|
Molecular Weight |
335.34 g/mol |
IUPAC Name |
4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide |
InChI |
InChI=1S/C14H13N3O5S/c1-9-2-3-10(8-13(9)17(19)20)14(18)16-11-4-6-12(7-5-11)23(15,21)22/h2-8H,1H3,(H,16,18)(H2,15,21,22) |
InChI Key |
FYJMWNFFHMVQFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















